4-iodo-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique molecular structure, which includes an iodine atom, a methyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings through a carboxamide linkage, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular processes like apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thiazole ring, which may result in different biological activities.
1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine atom, which may affect its reactivity and interactions.
Uniqueness
4-IODO-1-METHYL-N~5~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the iodine atom and the thiazole ring, which contribute to its distinct chemical and biological properties. These structural features may enhance its reactivity and potential as a lead compound in drug development.
Properties
Molecular Formula |
C9H9IN4OS |
---|---|
Molecular Weight |
348.17 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9IN4OS/c1-5-4-16-9(12-5)13-8(15)7-6(10)3-11-14(7)2/h3-4H,1-2H3,(H,12,13,15) |
InChI Key |
NUSUGKYGYMSINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=NN2C)I |
Origin of Product |
United States |
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